molecular formula C9H13ClN2O2 B8730709 Ethyl 4-chloro-5-isopropyl-1h-imidazole-2-carboxylate

Ethyl 4-chloro-5-isopropyl-1h-imidazole-2-carboxylate

Cat. No. B8730709
M. Wt: 216.66 g/mol
InChI Key: KRBSBPRWANUUPS-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (1c) was performed using ethyl 5-(propan-2-yl)-1H-imidazole-2-carboxylate obtained in Example (35d) (0.82 g, 4.50 mmol) and NCS (0.60 g, 4.51 mmol), to obtain 0.75 g of the title compound as a white solid (77%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[NH:8][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:6][CH:5]=1)[CH3:3].C1C(=O)N([Cl:21])C(=O)C1>>[Cl:21][C:5]1[N:6]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:8][C:4]=1[CH:2]([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
CC(C)C1=CN=C(N1)C(=O)OCC
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(NC1C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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